molecular formula C9H4ClF3O2S2 B2911719 2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride CAS No. 2551117-47-4

2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride

Cat. No.: B2911719
CAS No.: 2551117-47-4
M. Wt: 300.69
InChI Key: WWRBVBSAVHDWPL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O . It’s a liquid at room temperature and has a molecular weight of 208.56 .


Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride” are not available, there are methods for synthesizing related compounds. For instance, a synthetic method of 2-trifluoromethyl benzamide involves using 2, 3-dichlorotrifluorotoluene as a raw material .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzoyl chloride can be found in various databases .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzoyl chloride is a colorless to yellow liquid . It has a molecular weight of 208.56 and a refractive index of 1.48 .

Safety and Hazards

2-(Trifluoromethyl)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . It’s expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

Properties

IUPAC Name

2-(trifluoromethyl)-1-benzothiophene-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O2S2/c10-17(14,15)7-3-1-2-6-5(7)4-8(16-6)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBVBSAVHDWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(F)(F)F)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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